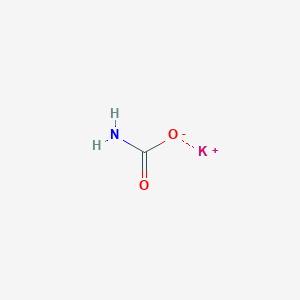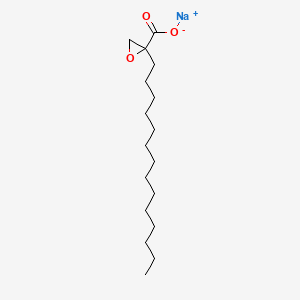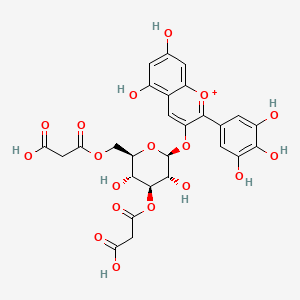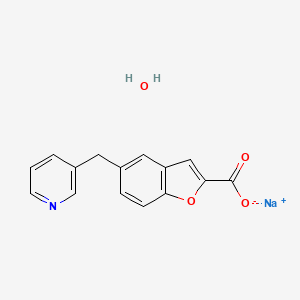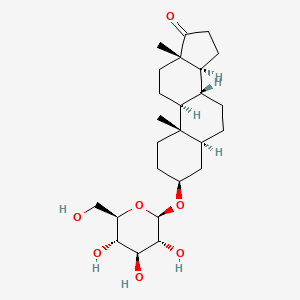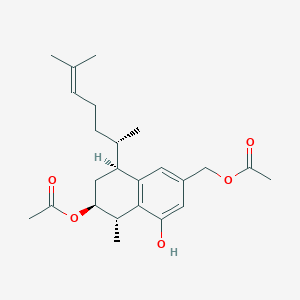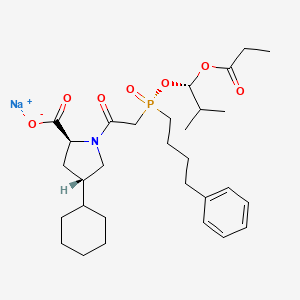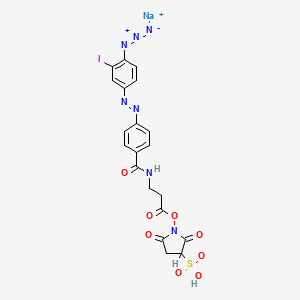![molecular formula C21H32O2 B1260822 (5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)
(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is a corticosteroid hormone.
Wissenschaftliche Forschungsanwendungen
Androgen Biosynthesis Inhibition
The compound exhibits potential as an inhibitor in androgen biosynthesis. Djigoué et al. (2012) studied two androsterone derivatives with similar steroidal shapes but differing in their extra E ring, which rationalizes their biological results in androgen biosynthesis inhibition (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Structural Analysis in Medicinal Chemistry
In medicinal chemistry, the compound's structure, including its ring conformations and molecular interactions, is of interest. For instance, Zhou et al. (2015) analyzed the crystal structure of a related compound, noting its steroidal system and intermolecular interactions, which are relevant in drug design and synthesis (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Antimicrobial and Antitumor Activities
Some derivatives of this compound demonstrate significant antimicrobial and antitumor activities. Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate, a compound structurally related to the title compound, and found promising antifungal and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014).
Applications in Synthesizing Agonists for Liver X Receptor
The compound's derivatives can be used in synthesizing liver X receptor (LXR) agonists, which are important in regulating cholesterol metabolism. Ching (2013) synthesized bile acid analogs using a similar compound as a steroidal scaffold, revealing its potential in developing LXR regulators (Ching, 2013).
Potential in Treating Sickle Cell Anemia
Compounds structurally related to the title compound have been identified as having potential in treating sickle cell anemia. Olushola-Siedoks et al. (2020) identified compounds with a strong binding affinity for hemoglobin S, suggesting their role in the management of sickle cell anemia (Olushola-Siedoks, Igbo, Asieba, Damola, & Igwe, 2020).
Exploration in Cancer Research
The compound's derivatives are also explored in cancer research. Coombs et al. (1986) conducted X-ray crystallographic structure analyses on cyclopenta[a]phenanthrene derivatives to understand the effects of molecular structure on carcinogenic activity (Coombs, Kashino, Zacharias, Peck, Glusker, Bhatt, & Coombs, 1986).
Eigenschaften
Molekularformel |
C21H32O2 |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17?,18+,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
XMRPGKVKISIQBV-IKAFFPRBSA-N |
Isomerische SMILES |
CC(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



